M5 Muscarinic Receptor Negative Allosteric Modulation: 4-Fluorobenzoyl Derivative vs. Unsubstituted Core Scaffold (Gain of Function)
The 4-fluorobenzoyl derivative displays measurable M5 NAM activity with pIC50 values of 5.25 (rat, IC50 ≈ 5.6 µM) and 5.46 (human, IC50 ≈ 3.5 µM) in radioligand binding and functional assays [1]. The unsubstituted core scaffold (9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one, CAS 5810-66-2) has no annotated M5 activity in ChEMBL or BindingDB [2], indicating that the 4-fluorobenzoyl moiety is essential for M5 receptor engagement.
| Evidence Dimension | M5 receptor negative allosteric modulation (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 5.25 (rat M5, IC50 ~5.6 µM); pIC50 5.46 (human M5, IC50 ~3.5 µM) |
| Comparator Or Baseline | Unsubstituted core scaffold (CAS 5810-66-2): no M5 activity reported in public databases |
| Quantified Difference | Gain of function; unsubstituted core is inactive at M5 |
| Conditions | Rat M5 expressed in CHO cells (negative allosteric modulation of acetylcholine-induced calcium flux); human M5 binding assay (ChEMBL). |
Why This Matters
The gain of M5 NAM function driven by the 4-fluorobenzoyl substituent is the primary selection differentiator for CNS pharmacology programs; the core scaffold alone cannot substitute.
- [1] BindingDB BDBM50445225 / ChEMBL CHEMBL1459098: M5 NAM pIC50 and IC50 data for rat and human receptors. View Source
- [2] PubChem Compound Summary for CID 362369, 9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one. No M5 bioactivity data available. View Source
